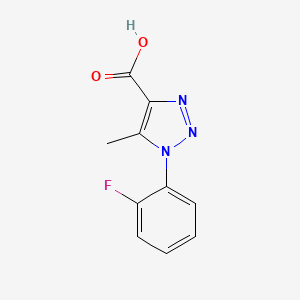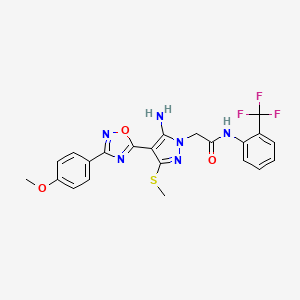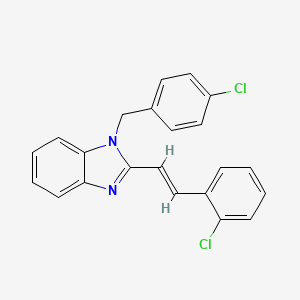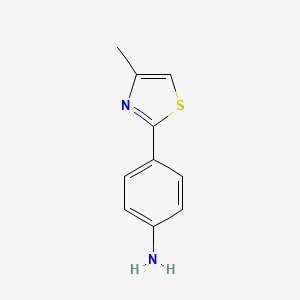
1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” belongs to a class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,3-triazole ring. Fluorophenyl groups are commonly used in organic synthesis due to their stability and reactivity .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods such as NMR, IR, and MS . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the triazole ring can participate in various reactions such as cycloadditions . The fluorophenyl group can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
The triazole ring is a common motif in various pharmaceutical compounds due to its mimicry of the amide bond and its metabolic stability . The presence of the fluorophenyl group can contribute to the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry. This particular compound could be explored for its potential as a building block in the synthesis of new drug candidates, especially in the areas of antibacterial, antifungal, and anticancer agents .
Anticancer Activity
Triazole derivatives have been studied for their anticancer properties. The introduction of the 2-fluorophenyl group may enhance the interaction with biological targets, potentially leading to compounds with improved efficacy against certain cancer cell lines. Research could focus on synthesizing derivatives and evaluating their cytotoxicity against a range of cancer cells .
Antimicrobial Agents
The triazole core structure is known to possess antimicrobial activity. This compound could serve as a precursor for the synthesis of new antimicrobial agents, particularly against multidrug-resistant strains. The fluorine atom’s electronegativity and the ability to form hydrogen bonds can be advantageous in designing compounds with enhanced binding affinity to bacterial enzymes .
Antiviral Research
Triazole derivatives have shown promise as antiviral agents. The compound could be modified to mimic nucleobases or other critical components of viral replication machinery, thereby inhibiting virus proliferation. This approach could be particularly useful in the development of treatments for emerging viral infections .
Material Science
The robustness of the triazole ring makes it suitable for applications in material science. This compound could be used to create polymers with specific properties, such as increased thermal stability or unique electronic characteristics. The fluorophenyl group could contribute to the material’s overall durability and functionality .
Bioconjugation Chemistry
The triazole ring can act as a linker in bioconjugation chemistry, connecting biomolecules to various functional groups or surfaces. This compound could be utilized to develop targeted drug delivery systems or diagnostic tools, where the triazole acts as a stable bridge between a therapeutic agent and a targeting moiety .
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the targets’ functions . This interaction often results in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These pathways can lead to a variety of downstream effects, including the aforementioned biological activities.
Result of Action
The interaction of similar compounds with their targets can lead to a variety of molecular and cellular effects . These effects can include changes in cell signaling, gene expression, and cellular metabolism.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYRMQMIPAWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)



![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2976699.png)